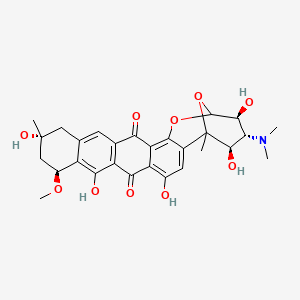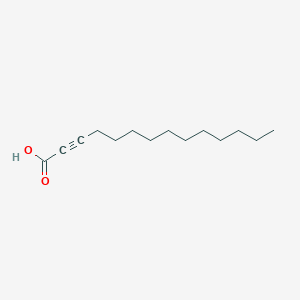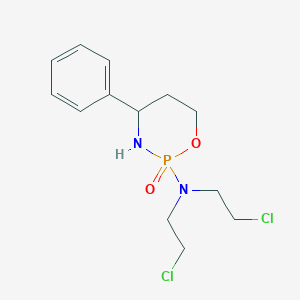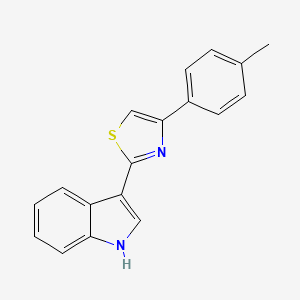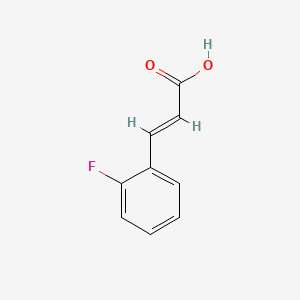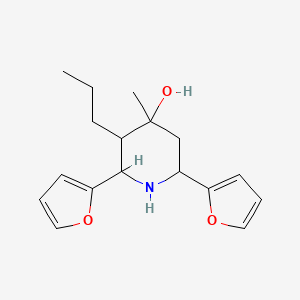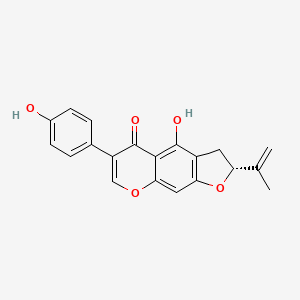
Licoagroisoflavone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Licoagroisoflavone is a member of isoflavanones. It has a role as a metabolite.
Applications De Recherche Scientifique
1. Flavonoids in Glycyrrhiza Pallidiflora
Licoagroisoflavone, a type of isoflavone, was identified in Glycyrrhiza pallidiflora hairy root cultures. This discovery expands the understanding of flavonoids in plants and their potential applications in various fields including pharmacology and botany (Li et al., 2001).
2. Anti-ulcer Effects and Mechanisms
Licoagroisoflavone has been studied for its anti-ulcer activity, particularly in treating gastric ulcers. This research illuminates the therapeutic mechanisms of this compound, which include regulating inflammation mediators and amino acid metabolism (Yang et al., 2017).
3. Interactions with DNA
Studies on natural flavonoids, including licoagroisoflavone, have shown their ability to bind and interact with DNA. This interaction is significant for understanding the therapeutic potential of flavonoids in treating diseases like cancer and cardiovascular disorders (Sengupta et al., 2014).
4. Antimicrobial Activity
Licoagroisoflavone has been identified as part of the flavonoid class with antimicrobial properties. This finding is crucial for developing new anti-infective treatments using natural products (Cushnie & Lamb, 2005).
5. Neuroprotective Effects
Research suggests that flavonoids like licoagroisoflavone may offer neuroprotective effects. This is particularly relevant for conditions like Parkinson's disease, where the neuroprotective role can be critical (Huang et al., 2017).
6. Cancer Treatment Potential
Licoagroisoflavone has been investigated for its potential in cancer treatment, especially in lung cancer. Studies show its ability to inhibit cell proliferation and induce cell cycle arrest (Qiu et al., 2017).
7. Inhibition of Cancer Growth and Metastasis
In gastric cancer research, licoagroisoflavone was found to suppress tumor growth and metastasis. This effect is attributed to blocking specific signaling pathways in cancer cells (Hongxia et al., 2022).
8. Pharmacological Therapy
Licoagroisoflavone's role in pharmacological therapy has been reviewed, highlighting its diverse therapeutic properties, including anti-inflammatory, antioxidant, and antibacterial effects (Li et al., 2022).
9. Antibacterial and Antifungal Activities
Research shows that licoagroisoflavone possesses antibacterial and antifungal activities. This opens up possibilities for its use in treating infectious diseases (Edziri et al., 2012).
Propriétés
Nom du produit |
Licoagroisoflavone |
|---|---|
Formule moléculaire |
C20H16O5 |
Poids moléculaire |
336.3 g/mol |
Nom IUPAC |
(2R)-4-hydroxy-6-(4-hydroxyphenyl)-2-prop-1-en-2-yl-2,3-dihydrofuro[3,2-g]chromen-5-one |
InChI |
InChI=1S/C20H16O5/c1-10(2)15-7-13-16(25-15)8-17-18(19(13)22)20(23)14(9-24-17)11-3-5-12(21)6-4-11/h3-6,8-9,15,21-22H,1,7H2,2H3/t15-/m1/s1 |
Clé InChI |
CQXOSSCKEFRIBR-OAHLLOKOSA-N |
SMILES isomérique |
CC(=C)[C@H]1CC2=C(O1)C=C3C(=C2O)C(=O)C(=CO3)C4=CC=C(C=C4)O |
SMILES canonique |
CC(=C)C1CC2=C(O1)C=C3C(=C2O)C(=O)C(=CO3)C4=CC=C(C=C4)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[4-[3-[3-(4-Acetyloxyphenyl)-3-methyloxiran-2-yl]-2-methyloxiran-2-yl]phenyl] acetate](/img/structure/B1205153.png)
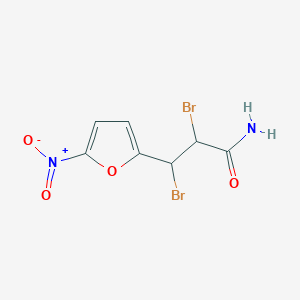
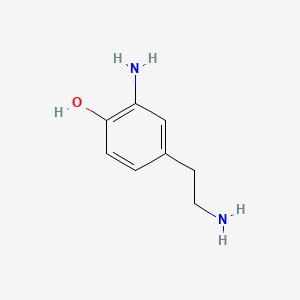
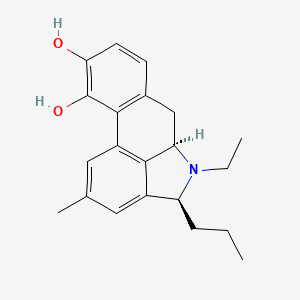
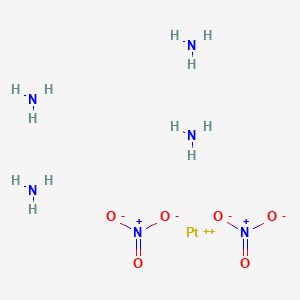
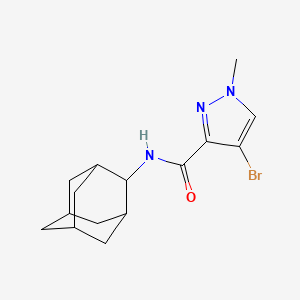
![6-Methoxy-4-methyl-2-[(2-methylphenyl)methylthio]quinazoline](/img/structure/B1205165.png)
![3,8,12,16-Tetramethyl-7,18-dioxatricyclo[13.3.0.06,8]octadeca-2,11,15-trien-17-one](/img/structure/B1205167.png)
